molecular formula C14H13NO2 B15228357 (6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone

(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B15228357
M. Wt: 227.26 g/mol
InChI Key: HPAYSWDXEPQZSB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone involves several steps. One common synthetic route includes the reaction of 6-methoxy-5-methylpyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

(6-Methoxy-5-methylpyridin-3-yl)(phenyl)methanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(6-methoxy-5-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C14H13NO2/c1-10-8-12(9-15-14(10)17-2)13(16)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

HPAYSWDXEPQZSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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